3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-methylsulfanyl-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6S/c1-29-22-25-24-20(27(22)17-10-4-2-5-11-17)19-16-23-28(18-12-6-3-7-13-18)21(19)26-14-8-9-15-26/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLZKGBHZVMAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Biological Applications
The compound has been investigated for several biological activities:
1. Anticancer Activity
Research indicates that derivatives of triazole and pyrazole compounds exhibit notable anticancer properties. The presence of the pyrazole moiety is particularly relevant as it has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Studies have shown that compounds with similar structures can effectively target cancer pathways, leading to promising therapeutic effects .
2. Antimicrobial Properties
Compounds containing triazole and pyrazole rings have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
3. Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented, suggesting that 3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole may also exert beneficial effects in inflammatory conditions. This application is particularly relevant in the context of chronic diseases where inflammation plays a critical role .
Computational Studies
Recent studies utilizing computational methods such as molecular docking and density functional theory (DFT) have elucidated the interactions between this compound and various biological targets. These studies help predict the binding affinities and mechanisms of action, providing insights into how structural modifications can enhance efficacy .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Anticancer Activity
A study evaluated a series of triazole derivatives similar to this compound for their anticancer effects on human breast cancer cells. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives against resistant strains of bacteria. The study found that specific structural modifications increased potency against Gram-positive bacteria, highlighting the potential for developing new antibiotics from this chemical class .
Summary Table of Applications
Mechanism of Action
In medicinal chemistry, this compound’s mechanism of action often involves the inhibition of specific enzymes or proteins. For instance, its binding to the active site of enzymes, preventing the substrate from accessing the site, thus inhibiting enzyme activity. The phenyl and pyrazolyl groups are crucial for this binding interaction, enhancing its efficacy.
Comparison with Similar Compounds
Biological Activity
3-(Methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole, commonly referred to as compound 956755-42-3, is a synthetic organic compound with potential biological activities. This article focuses on its pharmacological properties, particularly its anticancer and anti-inflammatory effects, supported by various studies and data.
The molecular formula of the compound is with a molecular weight of approximately 398.49 g/mol. The structure includes a triazole ring, a phenyl group, and a pyrrole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N6S |
| Molecular Weight | 398.49 g/mol |
| CAS Number | 956755-42-3 |
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives, including this compound. The presence of the pyrazole moiety is associated with significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action : The compound exhibits its anticancer effects through multiple pathways:
- Aurora Kinase Inhibition : It has been shown to inhibit Aurora A kinase, a critical regulator of cell division. For example, one study reported an IC50 value of 0.16 µM for Aurora A inhibition .
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in the SubG1 phase, leading to apoptosis in cancer cells .
- Cell Line Studies : The compound has been tested against several cancer cell lines:
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways:
- Cytokine Inhibition : Compounds similar to this have been shown to reduce levels of pro-inflammatory cytokines in vitro and in vivo models .
Study 1: Anticancer Efficacy
A comprehensive screening of a library of pyrazole compounds identified several derivatives with potent anticancer activity. Among these, the subject compound displayed significant cytotoxicity against HCT116 and MCF7 cell lines, suggesting its potential as a therapeutic agent in oncology .
Study 2: Mechanistic Insights
Research involving molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding. This interaction profile suggests a mechanism of action that could be exploited for drug design .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this triazole-pyrazole hybrid compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available pyrazole and triazole precursors. For example, one approach uses a xylene reflux system with chloranil as an oxidizing agent, followed by NaOH workup and methanol recrystallization . Optimization may include adjusting reaction time (25–30 hours), solvent ratios (e.g., THF/water mixtures), and catalysts like copper sulfate with sodium ascorbate for "click chemistry" cycloadditions . Key parameters affecting yield include temperature control (50°C for Cu-mediated reactions) and purification via flash chromatography (cyclohexane/ethyl acetate gradients) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substituent positions on the triazole and pyrazole rings.
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 430.5) and detects impurities .
- Elemental Analysis : Ensures purity (>90%) and stoichiometric consistency .
- FTIR : Identifies functional groups like C-S (680–590 cm⁻¹) and pyrrole N-H stretches (3400 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Begin with in silico molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 or kinases . Follow with in vitro assays (e.g., cytotoxicity via MTT testing) and ADME profiling (logP, solubility) using tools like SwissADME .
Advanced Research Questions
Q. How can computational methods (DFT, wavefunction analysis) elucidate electronic properties and reactive sites?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions .
- Multiwfn Software : Analyze electron localization function (ELF) and bond order to predict regioselectivity in substitution reactions .
- Example : The methylsulfanyl group’s electron-withdrawing effect can be quantified via Natural Bond Orbital (NBO) charges .
Q. What crystallographic challenges arise when resolving this compound’s structure, and how can they be addressed?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation) with low-temperature stability (±0.1°C) to minimize thermal motion artifacts .
- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of twinned data and hydrogen-bond networks . For disordered moieties (e.g., phenyl rings), apply PART instructions and restraints .
- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
Q. How can contradictory data in synthetic yields or biological activity be systematically analyzed?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical variables (e.g., catalyst loading, solvent polarity) affecting yield discrepancies .
- Statistical Validation : Apply ANOVA to compare biological replicates and rule out assay-specific artifacts .
Methodological Guidelines
- For Regioselectivity Issues : Use steric/electronic maps from Multiwfn to predict substitution patterns. Experiment with bulky directing groups (e.g., tert-butyl) to control reaction sites .
- For Stability Testing : Store the compound at -20°C under argon, and monitor degradation via HPLC-UV at 254 nm monthly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
